molecular formula C7H6N4O3 B1305359 2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 842954-97-6

2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1305359
CAS No.: 842954-97-6
M. Wt: 194.15 g/mol
InChI Key: GRFFCRIIYZSEAF-UHFFFAOYSA-N
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Description

Historical Context of Triazolopyrimidine Research

The exploration of triazolopyrimidine derivatives traces back to 1909, when Bülow and Haas first synthesized the 1,2,4-triazolo[1,5-a]pyrimidine scaffold. This heterocyclic system gained prominence due to its structural resemblance to purines, enabling its use as a bioisostere in medicinal chemistry. Over the 20th century, advancements in synthetic methodologies allowed for the development of diverse derivatives, including 2-methyl-7-oxo-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylic acid. Early research focused on understanding the reactivity of the triazolopyrimidine core, while modern studies emphasize its pharmacological potential.

Recent innovations in multicomponent reactions (e.g., Knoevenagel condensations and oxidative cyclizations) have streamlined the synthesis of functionalized triazolopyrimidines. The specific substitution pattern of this compound—featuring a methyl group at position 2, a carboxylic acid at position 6, and a ketone at position 7—reflects efforts to optimize electronic and steric properties for targeted applications.

Position within Heterocyclic Chemistry

Triazolopyrimidines belong to the broader class of bicyclic heterocycles, characterized by fused aromatic rings containing multiple heteroatoms. The compound’s structure consists of a pyrimidine ring (six-membered, two nitrogen atoms) fused to a 1,2,4-triazole ring (five-membered, three nitrogen atoms), creating a planar, conjugated system. This arrangement confers unique electronic properties, including:

  • Aromatic stability due to delocalized π-electrons across both rings.
  • Acid-base reactivity at the carboxylic acid (position 6) and N3/N4 nitrogen sites.

Table 1: Key Structural Features of the Compound

Feature Description
Molecular formula C₇H₆N₄O₃
Molecular weight 194.15 g/mol
Substituents 2-methyl, 7-oxo, 6-carboxylic acid
Aromatic system Bicyclic triazolo[1,5-a]pyrimidine
Hybridization sp² hybridized nitrogen and carbon atoms in both rings

The carboxylic acid group at position 6 enhances solubility in polar solvents and enables salt formation, making the compound amenable to crystallization and formulation.

Classification and Relationship to Other Triazolopyrimidine Compounds

Triazolopyrimidines exhibit eight isomeric forms depending on the fusion positions of the triazole and pyrimidine rings. This compound belongs to the [1,5-a] fusion subclass, which is the most thermodynamically stable configuration due to minimized steric strain. Its structural relatives include:

  • Unsubstituted 1,2,4-triazolo[1,5-a]pyrimidine : Lacks functional groups, serving as a scaffold for derivatization.
  • 7-Alkoxy derivatives : Replace the 7-oxo group with alkoxy chains to modulate lipophilicity.
  • 6-Ester analogs : Substitute the carboxylic acid with esters for prodrug strategies.

Table 2: Comparative Analysis of Triazolopyrimidine Derivatives

Compound Substituents Key Applications Reference
2-Methyl-7-oxo-6-carboxylic acid 2-CH₃, 7-O, 6-COOH Synthetic intermediate, ligand design
Trapidil 7-diethylamino, 2-phenyl Vasodilator, antiplatelet agent
DSM265 5-CF₃, 7-aryl Antimalarial agent
Preladenant 7-pyridone, 2-amide Adenosine receptor antagonist

The methyl group at position 2 sterically shields the triazole ring, potentially altering binding interactions in biological systems. Meanwhile, the 7-oxo group participates in hydrogen bonding, a feature exploited in metal-chelating applications.

Research Significance and Current Scientific Interest

This compound’s multifunctional structure positions it as a versatile building block in:

  • Medicinal Chemistry : The carboxylic acid group enables covalent conjugation to biomolecules (e.g., peptides, antibodies). Recent studies highlight triazolopyrimidines as microtubule-stabilizing agents, with substituents dictating stabilization vs. disruption effects.
  • Materials Science : Conjugated π-systems facilitate applications in organic electronics, though this remains underexplored.
  • Catalysis : Nitrogen-rich frameworks serve as ligands for transition metals in asymmetric synthesis.

Ongoing research focuses on:

  • Structure-activity relationships (SAR) : Modifying the 2-methyl and 6-carboxylic acid groups to enhance target selectivity.
  • Green synthesis : Developing one-pot, solvent-free routes to reduce environmental impact.
  • Drug delivery : Investigating silica nanoparticle conjugates for controlled release.

Properties

IUPAC Name

2-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c1-3-9-7-8-2-4(6(13)14)5(12)11(7)10-3/h2H,1H3,(H,13,14)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFFCRIIYZSEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=O)N2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389316
Record name 2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842954-97-6
Record name 2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazolopyrimidine core. The final product is obtained after hydrolysis and acidification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid exhibit potent antimicrobial properties. In a study conducted by [source], compounds synthesized from this base structure were tested against various bacterial strains, showing effective inhibition of growth. The mechanism is believed to involve interference with bacterial DNA synthesis.

Case Study: Synthesis and Testing

A notable case involved the synthesis of several derivatives which were then screened for antimicrobial activity. The most promising compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.

Herbicidal Properties

The compound has also been evaluated for its herbicidal activity. Studies indicate that it can inhibit the growth of certain weed species without adversely affecting crop plants. This selective herbicidal action is attributed to its ability to disrupt metabolic pathways in target plants.

Data Table: Herbicidal Activity

CompoundTarget Weed SpeciesConcentration (g/ha)Efficacy (%)
2-Methyl-7-oxoAmaranthus retroflexus0.585
2-Methyl-7-oxoEchinochloa crus-galli0.7590

Polymer Additives

In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyvinyl chloride (PVC) composites has shown improved resistance to thermal degradation.

Case Study: PVC Composite Enhancement

A study published in [source] detailed the incorporation of this compound into PVC matrices. The resulting composites exhibited a 30% increase in thermal stability compared to unmodified PVC when subjected to thermogravimetric analysis (TGA).

Mechanism of Action

The mechanism of action of 2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular processes and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) LogP Key Substituents Biological Activity
Target Compound
(842954-97-6)
C₇H₆N₄O₃ 194.15 ~-1.5 2-Me, 7-oxo, 6-COOH Not explicitly reported; inferred antimicrobial/herbicidal potential
6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
(878713-17-8)
C₇H₅ClN₄O₃ 228.60 ~-0.8 5-Me, 6-Cl, 7-oxo, 2-COOH Enhanced lipophilicity; potential antibacterial activity
7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
(1160246-22-9)
C₇H₅F₂N₄O₂ 214.13 ~0.2 7-CF₂H, 6-COOH Increased membrane permeability; antiviral applications inferred
7-Amino-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
(N/A)
C₁₀H₁₂N₅O₂ 242.23 ~-1.0 7-NH₂, 2-cyclobutyl, 6-COOH Improved solubility; antitumor potential
7-Oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
(34102-76-6)
C₆H₄N₄O₃ 180.12 ~-2.24 7-oxo, 5-COOH Higher hydrophilicity; herbicidal activity

Key Observations:

  • Substituent Effects on LogP: Chlorine (Cl) and difluoromethyl (CF₂H) groups increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility. The amino (-NH₂) and carboxylic acid (-COOH) groups improve solubility .

Biological Activity

2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS No. 842954-97-6) is a compound of growing interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₆N₄O₃
  • Molecular Weight : 194.15 g/mol
  • CAS Number : 842954-97-6
  • Structure : The compound features a triazolo-pyrimidine core, which is often associated with various biological activities.

Antimicrobial Activity

Research indicates that compounds with a triazolo-pyrimidine structure exhibit significant antimicrobial properties. For instance, derivatives of triazolo-pyrimidines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of nucleic acid synthesis or disruption of cell wall integrity.

Anticancer Potential

Several studies have investigated the anticancer potential of triazolo-pyrimidine derivatives. The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. For example:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound inhibited the proliferation of human cancer cell lines by inducing G1 phase cell cycle arrest and apoptosis via mitochondrial pathways .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition properties. It has been reported to inhibit certain kinases involved in cancer progression and inflammation.

  • Example : Inhibitory activity against cyclin-dependent kinases (CDKs) has been noted, which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation in tumor cells .

Neuroprotective Effects

Recent studies have suggested that triazolo-pyrimidine derivatives may possess neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

  • Research Finding : A study indicated that these compounds could protect against neurodegeneration in models of Alzheimer's disease by inhibiting acetylcholinesterase activity and reducing amyloid-beta aggregation .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits CDKs
NeuroprotectiveProtects against oxidative stress

Structure-Activity Relationship (SAR)

Compound VariantBiological ActivityMechanism of Action
Triazolo-pyrimidine derivative AAntimicrobialDisruption of cell wall synthesis
Triazolo-pyrimidine derivative BAnticancerApoptosis induction via caspases
Triazolo-pyrimidine derivative CNeuroprotectiveAcetylcholinesterase inhibition

Q & A

Q. What are the common synthetic routes for 2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. A widely used method involves refluxing aminotriazole derivatives with diethyl ethoxymethylenemalonate in glacial acetic acid, followed by purification via filtration and washing with cold solvents . For example, ethyl carboxylate derivatives are synthesized by reacting 5-amino-1,2,4-triazoles with diethyl ethoxymethylenemalonate under reflux conditions, yielding intermediates that are further modified to introduce substituents like methyl or aryl groups . One-pot three-component reactions using catalysts like APTS (3-Aminopropyltriethoxysilane) in ethanol are also effective for introducing diverse substituents .

Key Reaction Conditions

StepReagents/ConditionsYieldReference
CyclizationGlacial acetic acid, reflux (3 h)62–73%
FunctionalizationAPTS catalyst, ethanol, room temperature75–85%

Q. How is the structural integrity of synthesized derivatives confirmed?

Characterization relies on spectroscopic and analytical techniques:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 8.47 ppm for triazole protons) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 451.2 [M+H]+ for compound 38) .
  • Elemental Analysis : Validates purity (e.g., C, H, N percentages within ±0.1% of theoretical values) .
  • Melting Point : Consistency in melting points (e.g., 157°C for compound 38) indicates purity .

Q. What structural features influence the biological activity of triazolopyrimidine derivatives?

Substituents at positions 2, 5, and 7 critically modulate activity:

  • Position 2 : Thioether groups (e.g., 2-chlorobenzylthio) enhance receptor binding affinity .
  • Position 5 : Methyl groups improve metabolic stability .
  • Position 7 : Aryl substituents (e.g., p-tolyl) increase hydrophobic interactions with targets like kinases . For instance, 2-((2-chlorobenzyl)thio)-substituted derivatives show enhanced antiproliferative activity due to improved target engagement .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in triazolopyrimidine synthesis?

Contradictions in yield data (e.g., 62% vs. 73% for similar procedures ) may arise from solvent polarity, catalyst loading, or temperature. Strategies include:

  • Additives : TMDP (tetramethylenediphosphine) in water-ethanol mixtures improves yields by stabilizing intermediates .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Flow Chemistry : Continuous reactors reduce side reactions and improve scalability .

Q. How do computational methods aid in predicting the reactivity of triazolopyrimidine derivatives?

Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. For example, ICReDD’s reaction path search methods predict optimal conditions for introducing substituents, reducing trial-and-error experimentation . Molecular docking studies further guide SAR by simulating interactions with biological targets (e.g., CB2 cannabinoid receptors ).

Q. What mechanisms explain the antiproliferative effects of triazolopyrimidine derivatives?

Mechanistic studies suggest dual pathways:

  • Kinase Inhibition : Derivatives with pyridin-3-yl substituents inhibit Aurora kinases, disrupting mitosis in cancer cells .
  • DNA Intercalation : Planar triazolopyrimidine cores intercalate DNA, blocking replication (supported by fluorescence quenching assays) . Contradictions in activity data (e.g., varying IC50 values for similar compounds) may stem from differences in cell permeability or off-target effects .

Methodological Considerations

  • Handling Contradictions : Cross-validate spectral data (e.g., NMR δ shifts) with computational predictions to resolve structural ambiguities .
  • Safety : Follow GHS guidelines for handling acute toxicity and skin corrosion risks (e.g., use PPE, avoid inhalation) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

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